molecular formula C18H20N4O B7590826 N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide

N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide

Cat. No.: B7590826
M. Wt: 308.4 g/mol
InChI Key: KZSJNJVZUOWOLX-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a piperidine ring, a phenyl ring, and a pyridine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 4-(piperidin-1-yl)benzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting amines and aldehydes.

Scientific Research Applications

N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and biological processes. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, which are critical for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-4-carbohydrazide
  • N’-{(E)-[4-(fluorophenyl)methylidene]pyridine-4-carbohydrazide}

Uniqueness

N’-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activities compared to its analogs .

Properties

IUPAC Name

N-[(E)-(4-piperidin-1-ylphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(16-8-10-19-11-9-16)21-20-14-15-4-6-17(7-5-15)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2,(H,21,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSJNJVZUOWOLX-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.